RBN013209

CD38 inhibition NAD+ metabolism Enzymatic assay

RBN013209 is the CD38 inhibitor of choice for immuno-oncology researchers developing next-generation CAR-T therapies. Unlike more potent comparators (MK-0159, 78c), RBN013209 uniquely preserves CAR-T cells in a naïve and central memory state while reducing exhaustion markers (PD-1, TIM-3, LAG-3) at 50 μM. Its intermediate potency (IC₅₀ 0.01–0.1 μM) enables nuanced dose-response studies. Orally bioavailable and validated for blocking extracellular NAD⁺ conversion in human PBMCs, this compound bridges in vitro pharmacodynamic assays to in vivo translational models. Procure with confidence for reproducible results.

Molecular Formula C19H24N6O3
Molecular Weight 384.4 g/mol
Cat. No. B10830149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBN013209
Molecular FormulaC19H24N6O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOCCOC1CCC(CC1)NC(=O)C2=NC(=NC3=C2NC=C3)N4C=CN=C4
InChIInChI=1S/C19H24N6O3/c1-27-10-11-28-14-4-2-13(3-5-14)22-18(26)17-16-15(6-7-21-16)23-19(24-17)25-9-8-20-12-25/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,26)
InChIKeyVQRPLBOIYMUPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RBN013209: An Orally Active Small Molecule CD38 Inhibitor for Tumor and Immuno-Oncology Research


RBN013209 is a small molecule inhibitor of the CD38 hydrolase, identified by its systematic chemical name 2-(1H-imidazol-1-yl)-N-[trans-4-(2-methoxyethoxy)cyclohexyl]-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide [1]. It exhibits potent inhibition of human CD38 with an IC₅₀ in the range of 0.01–0.1 μM in biochemical assays [1]. The compound is orally bioavailable and has demonstrated activity in modulating both the NAD⁺ metabolic axis and T-cell phenotypes in preclinical models [2].

Why RBN013209 Cannot Be Substituted with Other CD38 Inhibitors Without Experimental Validation


CD38 inhibitors are not a monolith; their therapeutic utility is defined by the interplay of potency, oral bioavailability, tissue-specific NAD⁺ modulation, and immunomodulatory profiles. For example, MK-0159 demonstrates superior potency against murine CD38 (IC₅₀ = 3 nM) [1] and is optimized for cardiovascular I/R injury models [2], while compound 78c (CD38 inhibitor 1) shows picomolar binding affinity (Ki = 0.3 nM) and distinct effects on osteoclastogenesis [3]. Substituting RBN013209, which possesses a unique profile in preserving CAR-T cell memory phenotypes , with another CD38 inhibitor without empirical validation risks confounding experimental outcomes, particularly in immuno-oncology applications. The following quantitative evidence establishes RBN013209's specific differentiating parameters.

Quantitative Differentiation of RBN013209 Against Key CD38 Inhibitor Comparators


RBN013209 Exhibits a Distinct Potency Window for Human CD38 Compared to MK-0159 and 78c

In biochemical inhibition assays, RBN013209 demonstrates an IC₅₀ range of 0.01–0.1 μM against human CD38 [1]. This potency is distinct from two other advanced small molecule CD38 inhibitors. MK-0159 exhibits a more potent IC₅₀ of 22 nM against human CD38 [2], while compound 78c (CD38 inhibitor 1) is even more potent with an IC₅₀ of 7.3 nM . These quantitative differences in biochemical potency represent a key selection criterion for researchers tuning target engagement in vitro.

CD38 inhibition NAD+ metabolism Enzymatic assay

RBN013209 Demonstrates Oral Bioavailability with Proven Target Engagement in PBMCs and Tumor Cells

RBN013209 is described as an orally active small molecule inhibitor of CD38 [1]. Functional evidence confirms that in both tumor cell lines and primary human PBMCs, RBN013209 effectively prevents the conversion of extracellular NAD⁺ to ADP-ribose (ADPR) and cyclic ADP-ribose (cADPR) [2]. While MK-0159 and 78c are also orally bioavailable [3], the explicit demonstration of RBN013209's activity in modulating the extracellular NAD⁺ metabolome in human PBMCs provides a specific, quantifiable pharmacodynamic marker that is directly relevant for immuno-oncology studies.

Oral bioavailability NAD+ metabolism Ex vivo pharmacodynamics

RBN013209 Uniquely Preserves CAR-T Cell Memory Phenotype and Reduces Exhaustion Markers at 50 μM

A defining feature of RBN013209 is its ability to modulate CAR-T cell phenotype. When CAR-T cells were treated with 50 μM RBN013209 for 72 hours, a significantly higher proportion of cells maintained a naïve and central memory state compared to vehicle-treated controls . Furthermore, treatment led to decreased expression of activation markers (CD25 and CD69) and exhaustion-related inhibitory receptors (LAG-3, TIM-3, and PD-1) . This specific immunomodulatory profile is not a commonly reported feature for other CD38 inhibitors like MK-0159 or 78c, which are primarily characterized by their enzymatic inhibition and effects on NAD⁺ metabolism [1][2].

CAR-T cell therapy Immuno-oncology T-cell exhaustion

Recommended Application Scenarios for RBN013209 Based on Quantitative Differentiation


In Vitro Modulation of CAR-T Cell Fitness for Immuno-Oncology Research

Use RBN013209 at 50 μM for 72 hours to preserve CAR-T cells in a naïve and central memory state while reducing exhaustion markers CD25, CD69, LAG-3, TIM-3, and PD-1 . This application leverages RBN013209's unique immunomodulatory profile, which is not a primary characteristic of comparators like MK-0159 or 78c. Researchers developing next-generation CAR-T therapies should prioritize RBN013209 when the experimental goal is to dissect the role of CD38 in T-cell persistence and anti-tumor efficacy.

Investigating the CD38-NAD+ Axis in Human Primary Immune Cells

RBN013209 is ideally suited for ex vivo studies in human PBMCs where oral bioavailability is a key design criterion for future in vivo translation. The compound effectively blocks the conversion of extracellular NAD⁺ to ADPR and cADPR in these primary cells [1]. This makes RBN013209 the preferred CD38 inhibitor for pharmacodynamic assays designed to measure NAD⁺ metabolite flux in human immune populations, a context where its specific activity profile is well-characterized.

Moderate Potency CD38 Inhibition in Biochemical and Cellular Assays

When experimental design calls for partial CD38 inhibition rather than complete target saturation, RBN013209 (IC₅₀ = 0.01–0.1 μM) [2] offers a valuable intermediate potency profile. Compared to the sub-nanomolar inhibitors MK-0159 (IC₅₀ = 22 nM) [3] and 78c (IC₅₀ = 7.3 nM) , RBN013209 provides a 2- to 13-fold lower potency window. This allows researchers to explore dose-response relationships and potential bell-shaped efficacy curves that might be obscured by more potent compounds, thereby enabling more nuanced mechanistic studies of CD38 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBN013209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.